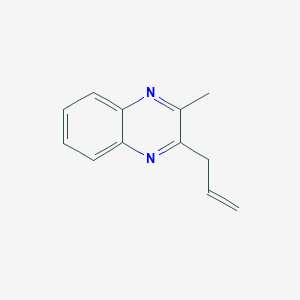

2-Allyl-3-methylquinoxaline

Description

Significance of Quinoxaline Scaffolds in Modern Organic Synthesis

Quinoxaline derivatives are not merely academic curiosities; they are integral components in a vast array of functional molecules. Their significance spans multiple scientific domains:

Medicinal Chemistry: The quinoxaline scaffold is a key structural motif in numerous pharmacologically active compounds. nih.gov Derivatives have shown a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.govcusat.ac.in Quinoxaline-containing compounds are recognized as potential antitumor agents and have been investigated as inhibitors of enzymes like VEGFR-2, which is implicated in cancer progression. researchgate.net

Materials Science: Beyond their biological applications, quinoxalines are pivotal in the development of advanced organic materials. google.com Their inherent stability and electronic characteristics make them suitable for use in electroluminescent materials, organic semiconductors, dyes, and chemical switches. iucr.orggoogle.com They have been incorporated into organic sensitizers for dye-sensitized solar cells (DSSCs) and are used as building blocks for polymeric optoelectronic materials. mdpi.comiucr.org

The following table summarizes the diverse applications of the quinoxaline scaffold:

| Field | Specific Application | Reference |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | nih.govresearchgate.net |

| Antibacterial Agents | nih.govcusat.ac.in | |

| Antiviral Agents | nih.gov | |

| Anti-inflammatory Agents | nih.gov | |

| Materials Science | Electroluminescent Materials | iucr.orggoogle.com |

| Organic Semiconductors | google.com | |

| Dyes for DSSCs | iucr.org | |

| Chemical Switches | google.com |

Overview of Quinoxaline Core Functionalization Strategies

The utility of the quinoxaline scaffold is greatly enhanced by the ability to introduce a wide variety of functional groups onto the core structure. Chemists have developed numerous strategies to achieve this, allowing for the fine-tuning of the molecule's properties.

Classical methods for synthesizing the quinoxaline ring itself often involve the condensation of a 1,2-arylenediamine with a 1,2-dicarbonyl compound. google.come-journals.in However, modern research heavily focuses on the direct functionalization of the pre-formed quinoxaline ring, which is often a more efficient approach to molecular diversity.

A particularly powerful strategy is direct C-H functionalization . This approach avoids the need for pre-functionalized starting materials, making it an elegant and atom-economical method for creating complex molecules. nih.gov The C-H bonds at various positions of the quinoxaline ring can be selectively targeted to introduce new substituents. For instance, the C3 position of quinoxalin-2(1H)-ones is a common site for introducing alkyl, aryl, and other functional groups.

Other key functionalization strategies include:

Nucleophilic Aromatic Substitution (SNAr): Halogenated quinoxalines, such as 2-chloro-3-methylquinoxaline, can readily react with nucleophiles to introduce new groups. iucr.org

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Sonogashira coupling, have been employed to introduce groups like alkynes onto the quinoxaline core. iucr.org

Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form quinoxaline N-oxides, which alters the reactivity of the ring system and can be a stepping stone to further functionalization. e-journals.in

Reactions of Substituents: Existing substituents, such as methyl groups, can be chemically transformed. For example, the methyl group of 2-methylquinoxaline can undergo various reactions. e-journals.in

Contextualizing 2-Allyl-3-methylquinoxaline within Contemporary Heterocyclic Research

This compound is a specific derivative that exemplifies the principles of quinoxaline chemistry. Its structure features two key functional groups attached to the pyrazine ring: a methyl group at the 3-position and an allyl group at the 2-position.

The synthesis of related structures, such as 3-methylquinoxalin-2(1H)-one, is a common starting point in quinoxaline chemistry. nih.gov This can be achieved by reacting o-phenylenediamine with sodium pyruvate. nih.gov The resulting quinoxalinone can then be converted to a thione, such as 3-methylquinoxaline-2-thione. nih.gov

Research has shown that N-alkylation of this thione with an allyl group, followed by further reaction, can lead to interesting molecular architectures. Specifically, 1-allyl-3-methylquinoxaline-2-thione has been used as a reactant in 1,3-dipolar cycloaddition reactions. google.com In one study, it was reacted with diphenylnitrilimine to synthesize a novel spiro compound, 1-allyl-3-methyl-3′,5′-diphenylspiro[quinoxaline-2(1H),2′(3′H)- iucr.orggoogle.comthiadiazole]. google.com This reaction highlights the utility of the allyl group as a handle for constructing more complex heterocyclic systems.

The presence of the allyl group in this compound is particularly significant. The carbon-carbon double bond in the allyl group offers a reactive site for a plethora of organic transformations, including addition reactions, metathesis, and polymerization. This makes this compound a valuable intermediate for synthesizing a wider range of quinoxaline derivatives with potentially novel biological activities or material properties. While direct and extensive research on this compound itself is not widely documented in the provided context, its role as a precursor and the reactivity of its functional groups place it as a relevant building block in the ongoing exploration of quinoxaline chemistry.

Propriétés

IUPAC Name |

2-methyl-3-prop-2-enylquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-3-6-10-9(2)13-11-7-4-5-8-12(11)14-10/h3-5,7-8H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKRGMFKUUIOJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550775 | |

| Record name | 2-Methyl-3-(prop-2-en-1-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113477-48-8 | |

| Record name | 2-Methyl-3-(prop-2-en-1-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2-allyl-3-methylquinoxaline and Analogous Structures

Precursor Synthesis and Functionalization Pathways for 2-Methylquinoxaline Derivatives

The foundational step in synthesizing many substituted quinoxalines is the creation of the 2-methylquinoxaline core. This is typically achieved through cyclocondensation reactions, followed by functionalization to create reactive intermediates poised for further modification.

The most traditional and widely employed method for constructing the quinoxaline ring is the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound. sapub.orgnih.govresearchgate.net This reaction is a facile pathway to both simple and substituted quinoxalines. sapub.org

For the synthesis of 2-methylquinoxaline, o-phenylenediamine is commonly reacted with either pyruvic aldehyde or ethyl pyruvate.

Reaction with Pyruvic Aldehyde: The condensation of o-phenylenediamine with pyruvic aldehyde (also known as methylglyoxal) provides a direct route to 2-methylquinoxaline. byu.eduorgsyn.orge-journals.in This method is noted for its simplicity and efficiency, often resulting in high yields. orgsyn.org For instance, a straightforward procedure involves reacting o-phenylenediamine with a pyruvic aldehyde-sodium bisulfite adduct to produce 2-methylquinoxaline in yields of 88–92%. orgsyn.org

Reaction with Ethyl Pyruvate: An alternative and frequently used pathway involves the condensation of o-phenylenediamine with ethyl pyruvate. niscpr.res.inscholarsresearchlibrary.com This reaction typically proceeds in a solvent like n-butanol or benzene and initially forms 3-methylquinoxalin-2(1H)-one, also known as 2-hydroxy-3-methylquinoxaline. niscpr.res.inscholarsresearchlibrary.comitmedicalteam.plrsc.orgnih.gov The reaction in benzene is vigorous and may require cooling. rsc.org This intermediate is crucial for subsequent functionalization steps. scholarsresearchlibrary.comitmedicalteam.pl

The following table summarizes typical conditions for these condensation reactions.

Table 1: Condensation Reactions for 2-Methylquinoxaline Precursors| o-Diamine Reactant | 1,2-Dicarbonyl Reactant | Solvent | Product | Reported Yield | Reference(s) |

|---|---|---|---|---|---|

| o-Phenylenediamine | Pyruvic aldehyde-sodium bisulfite | Water | 2-Methylquinoxaline | 88-92% | orgsyn.org |

| o-Phenylenediamine | Ethyl pyruvate | n-Butanol | 2-Hydroxy-3-methylquinoxaline | - | scholarsresearchlibrary.comitmedicalteam.plnih.gov |

| o-Phenylenediamine | Ethyl pyruvate | Benzene | 2-Hydroxy-3-methylquinoxaline | 76% | rsc.org |

To enable further functionalization, such as the introduction of an allyl group at the C-2 position, the 2-hydroxy-3-methylquinoxaline intermediate is converted into a more reactive species. A common strategy is its transformation into 2-chloro-3-methylquinoxaline.

The synthesis begins with the formation of 2-hydroxy-3-methylquinoxaline from o-phenylenediamine and ethyl pyruvate. niscpr.res.inscholarsresearchlibrary.commdpi.com This product is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom. niscpr.res.inscholarsresearchlibrary.comitmedicalteam.plnih.govmdpi.comitmedicalteam.pl The reaction involves refluxing the hydroxy-intermediate in POCl₃. nih.gov The resulting 2-chloro-3-methylquinoxaline is a key intermediate, as the chlorine atom acts as an excellent leaving group for subsequent nucleophilic substitution reactions, including C-allylation. niscpr.res.inscholarsresearchlibrary.com

The two-step conversion process is summarized below.

Table 2: Synthesis of 2-Chloro-3-methylquinoxaline Intermediate| Step | Starting Material | Reagent(s) | Product | Reported Yield | Reference(s) |

|---|---|---|---|---|---|

| 1 | o-Phenylenediamine, Ethyl pyruvate | n-Butanol | 2-Hydroxy-3-methylquinoxaline | - | scholarsresearchlibrary.comnih.gov |

| 2 | 2-Hydroxy-3-methylquinoxaline | Phosphorus oxychloride (POCl₃) | 2-Chloro-3-methylquinoxaline | 60% | nih.gov |

Condensation Reactions for Quinoxaline Ring Formation (e.g., o-phenylenediamine with pyruvic aldehyde or ethyl pyruvate)

Introduction of the Allyl Moiety into Quinoxaline Systems

With a suitable precursor like 2-chloro-3-methylquinoxaline in hand, the allyl group can be introduced onto the quinoxaline framework through either N-allylation or C-allylation.

N-alkylation is a recognized method for developing novel heterocyclic compounds based on the quinoxaline nucleus. researchgate.net N-allylation specifically involves the formation of a bond between a nitrogen atom of the quinoxaline ring and an allyl group. This is often achieved by first converting a quinoxalinone to its corresponding thione, followed by alkylation. For example, 3-methylquinoxalin-2(1H)-one can be treated with a thionating agent like phosphorus pentasulfide (P₄S₁₀) in pyridine to yield 3-methylquinoxaline-2-thione. nih.govmdpi.com

This thione can then be N-allylated. A specific example is the synthesis of 1-allyl-3-methylquinoxaline-2-thione, which serves as a substrate for further reactions like 1,3-dipolar cycloadditions. iucr.orgresearchgate.net Another approach involves reacting 2,3-dichloroquinoxaline with an amine, such as allyl amine, in ethanol. This leads to the formation of an N-allyl substituted aminoquinoxaline derivative. acs.org

The direct synthesis of 2-allyl-3-methylquinoxaline requires the formation of a carbon-carbon bond at the C-2 position. A powerful method for achieving this is through the use of organometallic reagents, particularly allylic Grignard reagents.

The reaction of 2-chloro-3-methylquinoxaline with an allylic Grignard reagent, such as allylmagnesium bromide, facilitates a cross-coupling reaction. In this process, the Grignard reagent acts as a nucleophile, attacking the electron-deficient C-2 carbon and displacing the chloro group to form the desired this compound. Reactions of allylic Grignard reagents with chloro-substituted N-heterocycles like 2-chloropyrimidine and quinoxalines have been shown to produce the corresponding allylated products. thieme-connect.de This C-allylation strategy provides a direct and effective route to the target compound.

N-Allylation Strategies on Quinoxaline Derivatives (e.g., 1-allyl-3-methylquinoxaline-2-thione)

Catalytic Approaches in Quinoxaline Derivative Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, atom economy, and environmental friendliness. A notable advancement in quinoxaline synthesis is the use of iridium catalysts to produce 2-methylquinoxaline derivatives from renewable resources.

An innovative method utilizes glycerol, a readily available byproduct of biodiesel production, as a C3 source. mdpi.comresearchgate.net In this process, an iridium complex, often bearing an N-heterocyclic carbene (NHC) ligand, catalyzes the reaction between a 1,2-phenylenediamine derivative and glycerol to yield a 2-methylquinoxaline derivative. mdpi.comresearchgate.net The reaction typically requires a base, such as potassium carbonate, and is often performed in a solvent like 2,2,2-trifluoroethanol under reflux. mdpi.com This acceptorless dehydrogenative condensation reaction is highly atom-efficient, liberating only water and hydrogen as byproducts. researchgate.net

Several iridium catalysts have been evaluated for this transformation, demonstrating that the choice of catalyst is essential for the reaction to proceed. mdpi.com

Table 3: Iridium-Catalyzed Synthesis of 2-Methylquinoxaline from Glycerol| 1,2-Phenylenediamine | Catalyst (1.0 mol%) | Base (1.0 mmol) | Solvent | Yield of 2-Methylquinoxaline | Reference(s) |

|---|---|---|---|---|---|

| 1,2-Phenylenediamine | [IrCl(cod)(IPr)] | K₂CO₃ | 2,2,2-Trifluoroethanol | 75% | mdpi.com |

| 1,2-Phenylenediamine | [Ir(cod)(IPr)]PF₆ | K₂CO₃ | 2,2,2-Trifluoroethanol | 61% | mdpi.com |

| 1,2-Phenylenediamine | [IrCl(cod)]₂ / IPr | K₂CO₃ | 2,2,2-Trifluoroethanol | 63% | mdpi.com |

| 4,5-Dimethyl-1,2-phenylenediamine | [IrCl(cod)(IPr)] | K₂CO₃ | 2,2,2-Trifluoroethanol | 80% (isomer mix) | mdpi.com |

This catalytic route represents a significant step towards the sustainable synthesis of quinoxaline precursors. researchgate.net

Transition Metal-Free Functionalization Strategies for Quinoxalin-2(1H)-ones (e.g., C-3 functionalization, alkenylation)

The development of synthetic methodologies that avoid the use of transition metals is a significant goal in modern organic chemistry, driven by the need for more sustainable, cost-effective, and environmentally benign processes. tandfonline.comresearchgate.net In the context of quinoxalin-2(1H)-one derivatives, which are core structures in many biologically active compounds, transition-metal-free strategies for C-H functionalization at the C-3 position have seen remarkable advancements. tandfonline.comresearchgate.net These methods provide a direct route to introduce alkyl, aryl, and alkenyl groups, including structures analogous to this compound, without the concerns of metal contamination in the final products. researchgate.netchim.it

Recent research has focused on various approaches, including those mediated by peroxides, visible light, or hypervalent iodine reagents, to achieve C-3 functionalization. tandfonline.comnih.gov These strategies often proceed through radical intermediates, enabling the formation of new carbon-carbon bonds with high regioselectivity. tandfonline.com

C-3 Alkenylation of Quinoxalin-2(1H)-ones

A notable transition-metal-free method for the direct C-3 vinylation of quinoxalin-2(1H)-ones utilizes alkenes in the presence of an oxidant. researchgate.netfrontiersin.org This approach is particularly relevant for the synthesis of structures analogous to this compound. The reaction typically involves a cross-dehydrogenative coupling (CDC) mechanism. researchgate.net

In a representative study, various substituted quinoxalin-2(1H)-ones were successfully vinylated at the C-3 position by reacting them with styrenes. researchgate.netfrontiersin.orgnih.gov The optimal conditions for this transformation were found to be the use of ammonium persulfate ((NH₄)₂S₂O₈) as the oxidant and cesium carbonate (Cs₂CO₃) as the base in a dimethyl sulfoxide (DMSO) solvent at 80°C. researchgate.netnih.gov This method demonstrates good functional group tolerance, with various substituents on the quinoxalin-2(1H)-one ring and the styrene being well-accommodated. frontiersin.org However, it is important to note that the reaction did not yield the desired product when allylbenzene was used as the alkene substrate under these conditions. researchgate.netfrontiersin.org

The proposed mechanism for this vinylation involves the generation of a sulfate radical anion from the thermal decomposition of ammonium persulfate. This radical then reacts with the alkene to form an alkyl radical intermediate. The alkyl radical subsequently adds to the C-3 position of the quinoxalin-2(1H)-one, and after a series of steps involving oxidation and deprotonation, the C-3 vinylated product is formed. researchgate.net

| Quinoxalin-2(1H)-one Substrate (1) | Alkene Substrate (2) | Oxidant | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1-methylquinoxalin-2(1H)-one | Styrene | (NH₄)₂S₂O₈ | Cs₂CO₃ | DMSO | 80 | 75 |

| 1-methylquinoxalin-2(1H)-one | 4-Fluorostyrene | (NH₄)₂S₂O₈ | Cs₂CO₃ | DMSO | 80 | 72 |

| 1-methylquinoxalin-2(1H)-one | 4-Chlorostyrene | (NH₄)₂S₂O₈ | Cs₂CO₃ | DMSO | 80 | 68 |

| 1-methylquinoxalin-2(1H)-one | 4-Bromostyrene | (NH₄)₂S₂O₈ | Cs₂CO₃ | DMSO | 80 | 65 |

| 1-methylquinoxalin-2(1H)-one | 4-Methylstyrene | (NH₄)₂S₂O₈ | Cs₂CO₃ | DMSO | 80 | 58 |

| 1-methylquinoxalin-2(1H)-one | 4-(tert-Butyl)styrene | (NH₄)₂S₂O₈ | Cs₂CO₃ | DMSO | 80 | 55 |

| Quinoxalin-2(1H)-one | Styrene | (NH₄)₂S₂O₈ | Cs₂CO₃ | DMSO | 80 | 50 |

| 1-methylquinoxalin-2(1H)-one | Allylbenzene | (NH₄)₂S₂O₈ | Cs₂CO₃ | DMSO | 80 | Not Obtained |

C-3 Alkylation of Quinoxalin-2(1H)-ones with Ethers

Another significant transition-metal-free approach for C-3 functionalization is the direct alkylation of quinoxalin-2(1H)-ones using ethers as the alkylating agents. tandfonline.com This method provides access to a variety of C-3 alkylated quinoxalin-2(1H)-one derivatives with high atom economy and functional group tolerance. tandfonline.com

A common protocol for this transformation involves the use of tert-butyl hydroperoxide (TBHP) as an oxidant. tandfonline.comchim.it In this reaction, the ether often serves as both the solvent and the source of the alkyl radical. The reaction is typically carried out at an elevated temperature, such as 100°C. chim.it The process is initiated by the generation of a t-butoxy radical from TBHP, which then abstracts a hydrogen atom from the ether to form an alkyl radical. This alkyl radical then adds to the C-3 position of the quinoxalin-2(1H)-one, leading to the final alkylated product. tandfonline.comchim.it

| Quinoxalin-2(1H)-one Substrate | Ether (Solvent and Reagent) | Oxidant | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1-methylquinoxalin-2(1H)-one | Tetrahydrofuran (THF) | TBHP | 100 | 85 |

| 1-methylquinoxalin-2(1H)-one | 1,4-Dioxane | TBHP | 100 | 78 |

| 1-benzylquinoxalin-2(1H)-one | Tetrahydrofuran (THF) | TBHP | 100 | 82 |

| 1-allylquinoxalin-2(1H)-one | Tetrahydrofuran (THF) | TBHP | 100 | 79 |

| 6-chloro-1-methylquinoxalin-2(1H)-one | Tetrahydrofuran (THF) | TBHP | 100 | 75 |

| 1,7-dimethylquinoxalin-2(1H)-one | 1,4-Dioxane | TBHP | 100 | 72 |

Chemical Reactivity and Transformation Mechanisms of 2-allyl-3-methylquinoxaline Derivatives

Reactions Involving the Quinoxaline Nucleus

The reactivity of the quinoxaline core is characterized by its susceptibility to both nucleophilic and electrophilic attacks, influenced by the electron-withdrawing nature of the two nitrogen atoms.

Nucleophilic Substitution Reactions on Quinoxaline Core

The presence of a good leaving group, such as a halogen, on the quinoxaline ring facilitates nucleophilic substitution reactions. For instance, 2-chloro-3-methylquinoxaline serves as a key intermediate for the synthesis of various derivatives. It readily reacts with aromatic amines in a basic medium to form 2-arylamino-3-methylquinoxalines. oup.commdpi.com This reaction typically proceeds by refluxing the reactants in a solvent like dry benzene in the presence of anhydrous potassium carbonate and potassium iodide. oup.com The IR spectra of the resulting products show a characteristic N-H band, and their NMR spectra confirm the structure. oup.com

Similarly, 2-chloro-3-methylquinoxaline can react with other nucleophiles. For example, its reaction with mercaptoacetic acid in the presence of potassium carbonate yields 2-(carboxymethylthio)-3-methylquinoxaline. oup.com The chlorine atoms on the quinoxaline ring can also be replaced by ether linkages, which has been explored for synthesizing new derivatives with potential antimicrobial activity. nih.gov The reactivity of the two chlorine atoms in 2,3-dichloroquinoxaline can differ, allowing for mono- or di-substitution depending on the reaction conditions and the nucleophile's reactivity. researchgate.net

The table below summarizes the nucleophilic substitution reactions of 2-chloro-3-methylquinoxaline with various nucleophiles.

| Nucleophile | Product | Reaction Conditions | Reference |

| Aromatic amines | 2-Arylamino-3-methylquinoxalines | Dry benzene, K₂CO₃, KI, reflux | oup.com |

| Mercaptoacetic acid | 2-(Carboxymethylthio)-3-methylquinoxaline | Dry benzene, K₂CO₃ | oup.com |

| p-Hydroxybenzaldehyde | 4-(3-Methylquinoxalin-2-yloxy)benzaldehyde | - | nih.gov |

Electrophilic Reactions of the Quinoxaline Ring

The quinoxaline ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atoms. thieme-connect.de However, substitution can occur, typically at the 5- and 8-positions of the benzene ring, where electron density is highest. thieme-connect.de The presence of activating groups on the benzenoid ring can facilitate these reactions.

While specific studies on the nitration of 2-allyl-3-methylquinoxaline are not prevalent, the general principles of electrophilic substitution on quinoxalines would apply. Nitration of quinoxaline itself requires harsh conditions. The reactivity of the allyl group towards electrophiles might compete with the reaction on the quinoxaline ring. For instance, bromination of quinoxaline derivatives can occur on the aromatic ring, often yielding mono- or di-brominated products depending on the reaction conditions. researchgate.net The use of N-bromosuccinimide (NBS) in various solvents can lead to bromination at the C-8 position. researchgate.net

Reactivity of the Allyl Substituent

The allyl group attached to the quinoxaline ring provides a versatile handle for a variety of chemical transformations, primarily involving the double bond.

Cycloaddition Reactions

The allyl group can participate in cycloaddition reactions. A notable example is the 1,3-dipolar cycloaddition. Research has shown that 1-allyl-3-methylquinoxaline-2-thione can undergo 1,3-dipolar cycloaddition reactions with diphenylnitrile imine to produce spiro[thiadiazoline-quinoxaline] derivatives in high yields. researchgate.net These reactions highlight the utility of the allyl group in constructing more complex heterocyclic systems. While not directly involving this compound, this demonstrates the potential of the N-allyl quinoxaline scaffold in such transformations. arkat-usa.org

Transformations Involving the Allyl Double Bond

The double bond of the allyl group is susceptible to various addition and transformation reactions. While specific examples for this compound are limited in the provided context, general reactions of allyl groups can be inferred. These include addition reactions, such as halogenation or hydrohalogenation, and reductions to the corresponding propyl group.

Research on other allylated systems, such as the reaction of enaminones with allyl bromide, shows that allylation can occur at different positions, and the resulting allyl groups can undergo further rearrangements like the aza-Cope rearrangement. mdpi.com The reaction of 2-chloro-3-methylquinoxaline with (but-2-enyl)magnesium bromide results in the formation of 2-methyl-3-(1-methylprop-2-enyl)quinoxaline, demonstrating the introduction of a substituted allyl group via a Grignard reaction. thieme-connect.de

Reactions at the Methyl Group

The methyl group at the 3-position of the quinoxaline ring is also a site for chemical modification, most notably through bromination.

Bromination Methodologies for Methyl-Substituted Quinoxalines

The methyl group of 3-methyl-2(1H)-quinoxalinone can undergo side-chain bromination to yield 3-bromomethyl-2(1H)-quinoxalinone. oup.com This brominated intermediate is a versatile precursor for further nucleophilic substitution reactions. For example, it can react with aromatic amines, sodium salt of saccharin, and potassium phthalimide. oup.com A similar bromination has been used to synthesize 3-(4-formylphenoxymethyl)-quinoxalin-2(1H)-one, which is then condensed with aromatic amines to form Schiff bases. researchgate.net

The bromination of the methyl group provides a pathway to extend the carbon chain and introduce new functional groups. For instance, 2-bromomethyl-3-(methylthio)quinoxaline can be synthesized, and its structure confirmed by NMR spectroscopy. oup.com

The following table details the bromination of the methyl group and subsequent reactions.

| Starting Material | Brominating Agent/Conditions | Product | Subsequent Reaction | Reference |

| 3-Methyl-2(1H)-quinoxalinone | Bromine in acetic acid, sodium acetate | 3-Bromomethyl-2(1H)-quinoxalinone | Reaction with aromatic amines, saccharin, phthalimide | oup.com |

| 3-Methyl-2(1H)-quinoxalinone | Bromination | 3-Bromomethylquinoxalin-2-one | Reaction with 4-hydroxybenzaldehyde | researchgate.net |

| 2-Mercapto-3-methylquinoxaline | - | 2-Bromomethyl-3-(methylthio)quinoxaline | - | oup.com |

Photochemical Transformations of Allyl-Substituted Quinoxalinones (e.g., aza Paternò-Büchi reactions leading to alkylated quinoxalines)

The photochemical behavior of quinoxaline derivatives, particularly allyl-substituted quinoxalinones, is a subject of significant research interest due to its capacity to generate structurally complex polycyclic molecules. A key transformation in this area is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene to form a four-membered azetidine ring. nih.govnih.govchemrxiv.org This reaction provides a direct and atom-economical route to access azetidine-fused quinoxalinone scaffolds. chemrxiv.org

Quinoxalin-2(1H)-ones contain a cyclic imine moiety within their structure, making them suitable substrates for this photochemical reaction. researchgate.net Early work established that these compounds react with olefins upon UV irradiation, either directly or in the presence of a triplet sensitizer, to yield azetidines. researchgate.net More recent advancements have focused on using visible light in conjunction with photocatalysts, enhancing the reaction's efficiency and selectivity. nih.gov

The core mechanism involves the photoexcitation of the quinoxalinone substrate. In the presence of a sensitizer, such as a thioxanthone derivative, the reaction can be initiated with visible light (e.g., λ=420 nm). nih.govresearchgate.net The sensitizer absorbs the light and transfers energy to the quinoxalinone, promoting it to a reactive triplet excited state. nih.gov This excited state then undergoes the [2+2] cycloaddition with an alkene. The reaction can proceed in both an intermolecular fashion, with a separate alkene component, or an intramolecular fashion, where the allyl group is tethered to the quinoxalinone molecule. nih.govresearchgate.net

Research has demonstrated that 3-substituted quinoxalin-2(1H)-ones are effective partners in these reactions. For instance, they undergo enantioselective intermolecular aza Paternò-Büchi reactions with various aryl-substituted alkenes when a chiral sensitizer is employed. nih.govnih.gov This approach has yielded a range of tricyclic azetidine products in high yields and with excellent enantioselectivity. nih.gov The success of the enantioselective process is attributed to the formation of a hydrogen-bonded complex between the quinoxalinone's lactam group and the chiral catalyst, which facilitates the triplet energy transfer and controls the facial selectivity of the cycloaddition. nih.govresearchgate.net

Following the cycloaddition, the resulting fused azetidine products can undergo further chemical transformations. For example, the lactam ring within the product can be opened through reactions with nucleophiles like Grignard reagents, leading to N-protected azetidines without loss of optical purity. nih.gov This demonstrates the synthetic utility of the photochemical transformation in producing functionalized, chiral molecules derived from the quinoxaline scaffold.

Research Findings on Aza Paternò-Büchi Reactions of Quinoxalinones

The following table summarizes key findings from studies on the aza Paternò-Büchi reaction involving quinoxalinone derivatives.

Table 1: Intermolecular Aza Paternò-Büchi Reaction Data

| Quinoxalinone Substrate | Alkene Substrate | Sensitizer (mol%) | Product Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| 3-Methylquinoxalin-2(1H)-one | Styrene | Chiral Thioxanthone 2 (10) | 99 | 93 | nih.gov |

| 3-Methylquinoxalin-2(1H)-one | 4-Methylstyrene | Chiral Thioxanthone 2 (10) | 99 | 93 | nih.gov |

| 3-Methylquinoxalin-2(1H)-one | 4-Fluorostyrene | Chiral Thioxanthone 2 (10) | 91 | 92 | nih.gov |

| 3-Methylquinoxalin-2(1H)-one | 4-Chlorostyrene | Chiral Thioxanthone 2 (10) | 95 | 92 | nih.gov |

| 3-Methylquinoxalin-2(1H)-one | 4-Bromostyrene | Chiral Thioxanthone 2 (10) | 96 | 91 | nih.gov |

| 3-Phenylquinoxalin-2(1H)-one | Styrene | Chiral Thioxanthone 2 (10) | 50 | 98 | nih.gov |

Table 2: Intramolecular Aza Paternò-Büchi Reaction Data

| Substrate | Sensitizer (mol%) | Solvent | Product Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| N-Allyl-3-methylquinoxalin-2(1H)-one derivative | Chiral Thioxanthone 2 (10) | Hexafluoro-m-xylene | 91 | 89 | nih.govresearchgate.net |

| N-(But-3-en-1-yl)-3-methylquinoxalin-2(1H)-one derivative | Chiral Thioxanthone 2 (10) | Hexafluoro-m-xylene | 90 | 88 | nih.gov |

Computational and Theoretical Investigations of 2-allyl-3-methylquinoxaline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry, widely used to predict the geometric and electronic properties of quinoxaline derivatives. up.ac.zaderpharmachemica.comabechem.com For these types of molecules, the B3LYP functional combined with a basis set such as 6-311G(d,p) or higher is commonly employed to perform geometry optimization and calculate electronic parameters. sciensage.infonih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule.

In studies of related quinoxaline systems, DFT calculations have been used to optimize molecular geometries in the gas phase and in various solvents to understand the influence of the environment on the structure. sciensage.infobjp-bg.com For instance, in a study on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, DFT at the B3LYP/6–311++G(2d, 2p) level was used to determine the optimized geometry, revealing a trigonal planar geometry for certain fragments. The calculated bond lengths and angles were then compared with experimental X-ray diffraction data to validate the computational model.

The introduction of substituents like methyl and allyl groups onto the quinoxaline core influences its electronic structure. The methyl group is a weak electron-donating group, while the allyl group can participate in π-conjugation. DFT calculations on substituted quinoxalines have shown that such functionalization can alter the electron distribution and planarity of the quinoxaline ring system. rsc.orgnih.gov

Table 1: Representative Optimized Geometrical Parameters for a Substituted Quinoxaline Derivative (Analogous System) Note: This table presents hypothetical data for 2-Allyl-3-methylquinoxaline based on typical values found in computational studies of similar quinoxaline derivatives.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | 1.48 Å |

| C2-N1 | 1.33 Å | |

| C3-N4 | 1.33 Å | |

| C2-C(Allyl) | 1.50 Å | |

| C3-C(Methyl) | 1.51 Å | |

| Bond Angle | N1-C2-C3 | 120.5° |

| C2-C3-N4 | 120.5° | |

| N1-C2-C(Allyl) | 118.0° | |

| N4-C3-C(Methyl) | 118.0° | |

| Dihedral Angle | C(Allyl)-C2-C3-C(Methyl) | ~30-60° |

Analysis of Molecular Electrostatic Potentials (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. derpharmachemica.com The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For quinoxaline derivatives, MEP analysis typically reveals that the most negative potential is located around the nitrogen atoms of the pyrazine ring, indicating their role as the primary sites for electrophilic attack. derpharmachemica.comresearchgate.netelixirpublishers.com The hydrogen atoms of the benzene ring and the substituent groups generally exhibit positive potential. In the case of this compound, the nitrogen atoms would be the most electron-rich centers. The introduction of the electron-donating methyl group at the 3-position would slightly increase the electron density on the adjacent nitrogen atom (N4), while the allyl group at the 2-position would also influence the charge distribution through inductive and potential resonance effects.

Table 2: Hypothetical Molecular Electrostatic Potential (MEP) Values for Key Atomic Sites in this compound Note: Values are illustrative and based on trends observed in analogous quinoxaline systems.

| Atomic Site | Potential (kcal/mol) | Predicted Reactivity |

| N1 | -45 to -60 | High for Electrophilic Attack |

| N4 | -45 to -60 | High for Electrophilic Attack |

| C(Allyl) vinyl | -10 to -20 | Moderate for Electrophilic Attack |

| Benzene Ring H's | +15 to +25 | Site for Nucleophilic Interaction |

| Methyl H's | +10 to +20 | Site for Nucleophilic Interaction |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (e.g., HOMO-LUMO energy gap analysis)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. sphinxsai.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. derpharmachemica.comsphinxsai.com

In computational studies of quinoxaline derivatives, the HOMO and LUMO distributions are analyzed to predict reactive sites. For many quinoxalines, the HOMO is often localized on the benzene ring and the substituents, while the LUMO is distributed over the pyrazine ring. rsc.orgfrontiersin.org For this compound, the electron-donating methyl group and the π-system of the allyl group would likely contribute significantly to the HOMO, making these regions susceptible to electrophilic attack. The pyrazine ring would be the primary location of the LUMO, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap for quinoxaline derivatives typically falls in the range of 3 to 5 eV, and this value is modulated by the nature of the substituents. nih.govbwise.kr

Table 3: Representative Frontier Molecular Orbital (FMO) Data for a Substituted Quinoxaline System Note: This table presents hypothetical data for this compound based on typical values found in computational studies of similar quinoxaline derivatives.

| Parameter | Energy (eV) |

| E(HOMO) | -6.20 |

| E(LUMO) | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. uni-muenchen.de It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which corresponds to stabilizing hyperconjugative interactions. The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu

Table 4: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for an Analogous Substituted Quinoxaline Note: This table presents hypothetical data for this compound based on typical values found in computational studies of similar quinoxaline derivatives.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N1 | π(C2-C3) | ~15-25 |

| LP(1) N4 | π(C3-C2) | ~15-25 |

| π(C=C) Allyl | π(C2-N1) | ~5-10 |

| σ(C-H) Methyl | σ(C3-N4) | ~2-5 |

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov By mapping properties like d_norm (normalized contact distance), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface) onto the molecular surface, one can identify the types and relative importance of different intermolecular contacts.

For quinoxaline derivatives, Hirshfeld analysis typically reveals the dominant role of H···H, C-H···π, and π-π stacking interactions in the crystal packing. nih.gov In a hypothetical crystal structure of this compound, the most significant contributions to the Hirshfeld surface would likely come from H···H contacts due to the abundance of hydrogen atoms in the methyl and allyl groups, as well as on the aromatic ring. C-H···N and C-H···π interactions, where a hydrogen atom interacts with a nitrogen atom or the π-system of a neighboring molecule, would also be expected to play a crucial role in stabilizing the crystal structure. The planar quinoxaline core would facilitate π-π stacking interactions between adjacent molecules.

Table 5: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Representative Quinoxaline Derivative Note: This table presents hypothetical data for this compound based on typical values found in crystallographic and computational studies of similar quinoxaline derivatives.

| Interaction Type | Percentage Contribution |

| H···H | ~40-60% |

| C···H / H···C | ~20-30% |

| N···H / H···N | ~5-15% |

| C···C (π-π stacking) | ~5-10% |

| Other | <5% |

Computational Studies of Reaction Mechanisms and Energetics

Computational chemistry is instrumental in elucidating the mechanisms and energetics of chemical reactions involving quinoxaline derivatives. up.ac.zarsc.org DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies associated with each step. This provides a detailed understanding of the reaction pathway and helps to explain experimental observations of reactivity and selectivity.

For the synthesis of this compound, computational studies could be employed to investigate various synthetic routes. For example, the mechanism of a condensation reaction between a substituted o-phenylenediamine and an appropriate dicarbonyl compound could be modeled. rsc.org Similarly, the energetics of nucleophilic substitution reactions to introduce the allyl and methyl groups onto a pre-formed quinoxaline core could be explored. up.ac.za Such studies would involve calculating the free energies of reactants, products, and transition states to determine the thermodynamic and kinetic feasibility of the proposed reaction steps. For instance, a study on the reaction of 2-monosubstituted quinoxalines with organolithium compounds used DFT to model the nucleophilic attack and subsequent steps, correlating the computational results with experimental yields and selectivity. up.ac.za

Advanced Applications and Synthetic Utility of 2-allyl-3-methylquinoxaline Derivatives in Non-biological Fields

Role as Key Intermediates in Fine Chemical Synthesis (e.g., dyes)

Quinoxaline derivatives are foundational building blocks in the synthesis of a wide array of complex organic molecules. The 2-methylquinoxaline framework, in particular, serves as a crucial intermediate in the production of fine chemicals, including various types of dyes. dntb.gov.uaresearchgate.netmdpi.com The synthesis of these derivatives is often achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. mdpi.com For instance, 2-methylquinoxaline derivatives can be efficiently synthesized from the reaction of 1,2-phenylenediamines with glycerol, a sustainable C3 source, using iridium-based catalytic systems. researchgate.netmdpi.com This method is noted for its environmental benefits and high atom efficiency. researchgate.net

The presence of the methyl group on the quinoxaline ring is a common feature in precursors for dye synthesis. The further inclusion of an allyl group, as in 2-Allyl-3-methylquinoxaline, introduces a reactive site that can be utilized for further chemical modifications. The carbon-carbon double bond in the allyl group allows for a variety of subsequent reactions, such as additions or polymerizations, enabling the tuning of the final molecule's properties. This makes such derivatives versatile intermediates for creating complex, functional dyes. While the broader class of 2-methylquinoxalines is established in dye synthesis, the specific use of this compound provides a pathway to more complex and potentially more robust dye molecules through the reactivity of the allyl moiety. dntb.gov.uaresearchgate.netmdpi.com

Applications in Functional Organic Materials (e.g., electroluminescent materials)

The unique electronic properties of the quinoxaline ring system make it an important component in the design of functional organic materials. mdpi.com Quinoxaline derivatives are recognized for their application in electroluminescent materials, which are critical for technologies like Organic Light-Emitting Diodes (OLEDs). researchgate.netjmaterenvironsci.com These compounds often serve as electron-transport materials or as part of the emissive layer in organic semiconductor devices. jmaterenvironsci.comsemanticscholar.org

The performance of these materials is highly dependent on their molecular structure. The introduction of substituents onto the quinoxaline core, such as allyl and methyl groups, can modulate the electronic and physical properties of the material. The methyl group can influence the molecule's solubility and packing in the solid state, while the allyl group can be used to attach the quinoxaline unit to a polymer backbone or another functional moiety. semanticscholar.org This strategic functionalization allows for the fine-tuning of properties like electron affinity, LUMO (Lowest Unoccupied Molecular Orbital) levels, and film-forming capabilities, which are essential for efficient electroluminescent devices. researchgate.net The ability to modify the quinoxaline structure makes these derivatives, including those with allyl and methyl substitutions, valuable candidates for developing new and improved organic electronic materials. researchgate.netjmaterenvironsci.com

Corrosion Inhibition Properties of Allyl-Substituted Quinoxaline Derivatives

Allyl-substituted quinoxaline derivatives have demonstrated significant potential as corrosion inhibitors for metals, particularly for mild steel in acidic environments. researchgate.netjmaterenvironsci.com The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosive process. researchgate.netmdpi.com This adsorption occurs through the interaction of the heteroatoms (nitrogen), the π-electrons of the aromatic system, and the substituent groups with the metal's surface atoms.

Research on compounds like 1,4-diallyl-6-methylquinoxaline-2,3(1H,4H)-dione has provided detailed insights into this inhibitory action. researchgate.netjmaterenvironsci.com Studies using electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization have shown that the inhibition efficiency of these derivatives increases with their concentration. researchgate.netmdpi.com For example, 1,4-diallyl-6-methylquinoxaline-2,3(1H,4H)-dione achieved an average inhibition efficiency of 86% at a concentration of 10⁻³ M for mild steel in 1 M HCl. researchgate.net The adsorption of these molecules on the steel surface has been found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer. researchgate.netbohrium.com

Table 1: Corrosion Inhibition Efficiency of Allyl-Substituted Quinoxaline and Related Derivatives

| Compound | Metal | Corrosive Medium | Concentration (M) | Inhibition Efficiency (%) | Technique |

| 1,4-diallyl-6-methylquinoxaline-2,3(1H,4H)-dione | Mild Steel | 1 M HCl | 10⁻³ | 86 | Mass Loss, PDP, EIS |

| (Z)-3-allyl-5-(4-bromobenzylidene) thiazolidine-2,4-dione (TZD1) | Carbon Steel | 1 M HCl | 10⁻³ | 93.7 | PDP, EIS |

| 3-allyl-2-(allylthio) quinazolin-4(3H)-one (AAQ) | Mild Steel | Acidic Environment | N/A | Determined via theoretical calculations to have excellent efficiency | DFT |

Data sourced from references researchgate.nettandfonline.com. PDP: Potentiodynamic Polarization, EIS: Electrochemical Impedance Spectroscopy, DFT: Density Functional Theory.

Conclusions and Future Research Trajectories

Summary of Current Research Advances in 2-Allyl-3-methylquinoxaline Chemistry

Currently, dedicated research focusing exclusively on this compound is sparse in publicly available literature. The compound, with CAS number 113477-48-8, is commercially available, suggesting established, albeit not widely published, synthetic protocols exist. 001chemical.comalfa-chemistry.comlocalpharmaguide.com Its synonym is 2-methyl-3-(prop-2-en-1-yl)quinoxaline. 001chemical.com

The majority of relevant research has centered on the broader class of quinoxaline derivatives. General methods for the synthesis of quinoxalines typically involve the condensation of an aromatic o-diamine with an α-dicarbonyl compound. cusat.ac.in For instance, the synthesis of 2-methylquinoxaline derivatives has been achieved through the iridium-catalyzed reaction of 1,2-phenylenediamines with glycerol. mdpi.com This suggests a potential, though unconfirmed, synthetic route to this compound could involve the condensation of an appropriate o-phenylenediamine with a diketone precursor bearing the allyl and methyl functionalities.

Identified Gaps and Emerging Areas for Future Exploration in Synthetic and Mechanistic Research

The most significant gap in the current body of scientific literature is the lack of dedicated studies on the synthesis, reactivity, and potential applications of this compound. This scarcity of information presents a fertile ground for future research.

Key Identified Gaps:

Optimized and Green Synthetic Routes: While general methods for quinoxaline synthesis exist, there is a need to develop and optimize specific, high-yield, and environmentally benign synthetic protocols for this compound. cusat.ac.in Exploring one-pot syntheses or catalytic methods using sustainable starting materials would be a significant advancement. mdpi.comnih.gov

Mechanistic Understanding: The detailed reaction mechanisms for the formation of this compound and its subsequent functionalization are largely unexplored. Mechanistic studies, including computational and experimental approaches, are crucial for controlling reaction outcomes and designing more efficient synthetic strategies. nih.gov

Reactivity of the Allyl Group: The reactivity of the allyl substituent at the C2 position has not been systematically investigated. This functional group is amenable to a wide range of transformations, including oxidation, reduction, addition reactions, and cross-coupling reactions, which could lead to a diverse library of novel quinoxaline derivatives.

Functionalization of the Quinoxaline Core: Research is needed to explore the selective functionalization of both the pyrazine and benzene rings of this compound. This includes electrophilic and nucleophilic substitution reactions to introduce further diversity into the molecular structure.

Potential for Novel Synthetic Routes and Advanced Functionalization Strategies

The development of novel synthetic routes and advanced functionalization strategies for this compound holds considerable promise for accessing new chemical entities with potentially valuable properties.

Novel Synthetic Routes:

Future research could focus on developing catalytic methods for the direct synthesis of this compound. Drawing inspiration from recent advances in quinoxaline synthesis, potential routes could include:

Palladium-catalyzed cross-coupling reactions: A plausible approach involves the coupling of a 2-chloro-3-methylquinoxaline with an allylating agent, such as allylboronic acid or allyltributyltin, under palladium catalysis. The synthesis of 2-chloro-3-methylquinoxaline from 2-hydroxy-3-methylquinoxaline is a known procedure. nih.gov

Direct C-H allylation: Investigating the direct C-H allylation of 2-methylquinoxaline at the C3 position using an appropriate allyl source and a suitable catalyst system would represent a highly atom-economical approach.

Advanced Functionalization Strategies:

The presence of both a methyl and an allyl group, in addition to the quinoxaline core, offers multiple sites for selective functionalization.

| Functionalization Site | Potential Reactions | Potential Reagents and Conditions |

| Allyl Group | Epoxidation, Dihydroxylation, Ozonolysis, Heck reaction, Metathesis | m-CPBA, OsO4, O3, Aryl halides/Pd catalyst, Grubbs' catalyst |

| Methyl Group | Oxidation, Halogenation, Condensation | KMnO4, NBS, Aldehydes/base |

| Quinoxaline Ring | Nitration, Halogenation, Sulfonation, Nucleophilic Aromatic Substitution | HNO3/H2SO4, Br2, SO3/H2SO4, Organometallic reagents |

The exploration of these synthetic and functionalization pathways will undoubtedly expand the chemical space around the this compound scaffold and may lead to the discovery of new compounds with interesting biological or material properties. A summary of the key research directions is provided in the table below.

| Research Area | Focus | Potential Impact |

| Synthetic Methodology | Development of efficient, green, and scalable syntheses. | Increased accessibility for further research and applications. |

| Mechanistic Studies | Elucidation of reaction pathways for synthesis and functionalization. | Rational design of catalysts and reaction conditions for improved selectivity and yield. |

| Functionalization | Systematic exploration of the reactivity of the allyl and methyl groups, and the quinoxaline core. | Creation of diverse libraries of novel quinoxaline derivatives for screening. |

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Waste Disposal : Segregate organic waste and consult certified agencies for hazardous material disposal .

- Toxicity Data : While specific toxicity studies are limited, structurally similar quinoxalines exhibit WGK 3 (high water hazard) .

How can computational methods predict the biological activity of this compound derivatives?

Advanced Research Question

Molecular docking and QSAR models are key:

- Docking Software : AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., kinase enzymes).

- Validation : Compare docking scores (e.g., binding energy ≤ −7 kcal/mol) with in vitro IC₅₀ values .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance binding affinity .

Case Study : Quinoxaline-linked triazole-sulfonamide hybrids showed anti-proliferative activity (IC₅₀: 12–45 μM) against MCF-7 cells, validated via docking into EGFR kinase .

What analytical techniques are most reliable for characterizing this compound purity and stability?

Basic Research Question

- Chromatography : HPLC (C18 column, methanol/water mobile phase) with UV detection (λ = 254 nm).

- Spectroscopy :

- ¹H/¹³C NMR : Confirm allyl proton shifts (δ 5.1–5.8 ppm) and methyl groups (δ 2.3–2.6 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 185.1) .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) with LC-MS monitoring .

How do substituent effects influence the electronic properties of this compound?

Advanced Research Question

- Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) or carbonyl (-COOH) groups reduce HOMO-LUMO gaps, enhancing reactivity in Diels-Alder reactions .

- Electron-Donating Groups (EDGs) : Methyl or methoxy groups increase π-π stacking in crystal lattices .

- UV/Vis Spectroscopy : Bathochromic shifts (Δλ = 20–40 nm) observed with EWGs due to extended conjugation .

Advanced Research Question

- Benchmarking : Compare DFT-calculated IR spectra with experimental data; adjust functional (B3LYP vs. M06-2X) to match peak positions .

- Solvent Correction : Apply PCM models to account for solvent effects in UV/Vis predictions .

- Vibrational Assignments : Use Raman spectroscopy to resolve overlapping bands in IR spectra .

How can researchers design bioactivity assays for this compound derivatives?

Advanced Research Question

- Target Selection : Prioritize enzymes (e.g., topoisomerase II) or receptors (e.g., adenosine A₂ₐ) with known quinoxaline interactions .

- Assay Protocols :

- Antimicrobial : Broth microdilution (MIC ≤ 50 μg/mL) .

- Anticancer : MTT assay (48–72h exposure) .

- Positive Controls : Include doxorubicin (anticancer) or ciprofloxacin (antimicrobial) for comparative analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.